
4-Benzyloxy-3-ethoxybenzaldehyde CAS number
60186-33-6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4-Benzyloxy-3-
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An In-depth Technical Guide to 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-
ethoxybenzaldehyde (CAS No. 60186-33-6), a valuable intermediate in organic synthesis.

This document details its physicochemical properties, a representative synthesis protocol, and

its applications, with a focus on data presentation and experimental methodology.

Core Properties
4-Benzyloxy-3-ethoxybenzaldehyde is an aromatic aldehyde featuring both a benzyl ether

and an ethoxy group on the benzene ring. These functional groups make it a versatile building

block for the synthesis of more complex molecules.

Physicochemical Data
The key quantitative properties of 4-Benzyloxy-3-ethoxybenzaldehyde are summarized in the

table below for easy reference and comparison.
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Property Value Reference

CAS Number 60186-33-6 [1][2][3]

Molecular Formula C₁₆H₁₆O₃ [1][2][3][4]

Molecular Weight 256.30 g/mol [1][2][3]

Melting Point 56-64 °C [1][2]

Appearance
White to off-white crystalline

powder
[5]

SMILES
O=CC1=CC=C(OCC2=CC=C

C=C2)C(OCC)=C1
[3]

InChI

InChI=1S/C16H16O3/c1-2-18-

16-10-14(11-17)8-9-15(16)19-

12-13-6-4-3-5-7-13/h3-

11H,2,12H2,1H3

[4]

Chemical Structure
The structure of 4-Benzyloxy-3-ethoxybenzaldehyde is defined by a central benzaldehyde

core, substituted at the C3 position with an ethoxy group and at the C4 position with a

benzyloxy group.

Caption: Chemical structure of 4-Benzyloxy-3-ethoxybenzaldehyde.

Synthesis Protocol
4-Benzyloxy-3-ethoxybenzaldehyde is typically synthesized via a Williamson ether synthesis.

This method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with

benzyl chloride or benzyl bromide in the presence of a base.

General Experimental Protocol
Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent

such as Dimethylformamide (DMF) or Acetonitrile.
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Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH),

to the solution to deprotonate the hydroxyl group, forming a phenoxide ion.

Alkylation: Add benzyl chloride or benzyl bromide to the reaction mixture. The phenoxide ion

acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the

benzyl ether linkage.

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating.

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, quench the mixture with water and extract the

product with an organic solvent like ethyl acetate.

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. The crude product can be purified by recrystallization

from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Reactants & Reagents
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Caption: Generalized workflow for Williamson ether synthesis.
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Applications in Research and Development
4-Benzyloxy-3-ethoxybenzaldehyde serves as a key intermediate in the synthesis of various

organic compounds, particularly in the development of novel therapeutic agents and functional

materials.

Synthesis of Chalcones: It is used as a precursor for synthesizing chalcone derivatives.[6]

Chalcones are known for their broad range of biological activities, including anti-

inflammatory, antioxidant, and anticancer properties.[6]

Pharmaceutical Intermediates: This compound is a building block in the synthesis of more

complex molecules targeted for drug discovery. Its structure is related to other benzaldehyde

derivatives used in creating neurotrophic agents and other pharmaceuticals.[7]

Protecting Group Chemistry: The benzyl group can serve as a protecting group for the

hydroxyl function, which can be selectively removed under specific conditions (e.g.,

hydrogenolysis) in a multi-step synthesis.

Synthetic Transformations

Resulting Scaffolds & Applications

4-Benzyloxy-3-ethoxybenzaldehyde

Aldol Condensation
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Caption: Role as a synthetic intermediate in drug development.
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Spectroscopic Characterization
While specific spectra for this exact compound are not readily available in public databases, its

¹H NMR, ¹³C NMR, and IR spectral characteristics can be reliably predicted based on its

structure and data from analogous compounds like 4-ethoxybenzaldehyde and 4-

benzyloxybenzaldehyde.[8][9][10]

Predicted ¹H NMR Spectrum
Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm.[8]

Aromatic Protons: The three protons on the substituted benzene ring will appear in the range

of δ 6.9-7.8 ppm, showing complex splitting patterns (doublets and doublet of doublets).

Benzyloxy Protons (-O-CH₂-Ph): A characteristic singlet for the methylene protons will be

observed around δ 5.1 ppm.[9] The five protons of the phenyl ring will appear as a multiplet

between δ 7.3-7.5 ppm.[9]

Ethoxy Protons (-O-CH₂-CH₃): A quartet for the methylene protons is expected around δ 4.1

ppm, and a triplet for the methyl protons will appear around δ 1.4 ppm.

Predicted ¹³C NMR Spectrum
Carbonyl Carbon (-CHO): Expected to appear downfield, around δ 190-193 ppm.

Aromatic Carbons: Signals will be present in the δ 110-160 ppm region. The carbons

attached to oxygen atoms (C3 and C4) will be further downfield.

Benzyloxy Carbon (-O-CH₂-Ph): The methylene carbon is expected around δ 70-71 ppm.

Ethoxy Carbons (-O-CH₂-CH₃): The methylene carbon should appear around δ 64 ppm, and

the methyl carbon around δ 15 ppm.

Predicted IR Spectrum
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700

cm⁻¹.[8]
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C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820

cm⁻¹.[8]

C-O Stretch (Ethers): Strong absorptions are expected in the fingerprint region, typically

between 1200-1270 cm⁻¹ for the aryl ether linkages.

C=C Stretch (Aromatic): Multiple bands of medium intensity will be present in the 1450-1600

cm⁻¹ region.

C-H Stretch (Aromatic and Aliphatic): Signals will appear just above 3000 cm⁻¹ (aromatic)

and just below 3000 cm⁻¹ (aliphatic).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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